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Difluoromaleic anhydride

High-temperature polyimides Thermoset resin end-capping Aerospace composites

Difluoromaleic anhydride (DFMA; 3,4-difluorofuran-2,5-dione; CAS 669-78-3; C₄F₂O₃; MW 134.04 g/mol) is a perfluorinated derivative of maleic anhydride in which both vinylic hydrogen atoms are replaced by fluorine. The substitution of hydrogen with the strongly electronegative fluorine atoms reshapes the electronic structure of the anhydride core: the dipole moment is reduced to 1.867(3) D , the C=C bond length is 133.2(3) pm and the C‒F bond is 130.9(2) pm , and the molecule adopts rigorously planar C₂ᵥ symmetry in the gas phase.

Molecular Formula C4F2O3
Molecular Weight 134.04 g/mol
CAS No. 669-78-3
Cat. No. B1630866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluoromaleic anhydride
CAS669-78-3
Molecular FormulaC4F2O3
Molecular Weight134.04 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)OC1=O)F)F
InChIInChI=1S/C4F2O3/c5-1-2(6)4(8)9-3(1)7
InChIKeyDZTLWXJLPNCYDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difluoromaleic Anhydride (CAS 669-78-3): A Fluorinated Maleic Anhydride Building Block with Quantifiably Distinct Electronic and Thermomechanical Performance


Difluoromaleic anhydride (DFMA; 3,4-difluorofuran-2,5-dione; CAS 669-78-3; C₄F₂O₃; MW 134.04 g/mol) is a perfluorinated derivative of maleic anhydride in which both vinylic hydrogen atoms are replaced by fluorine. The substitution of hydrogen with the strongly electronegative fluorine atoms reshapes the electronic structure of the anhydride core: the dipole moment is reduced to 1.867(3) D [1], the C=C bond length is 133.2(3) pm and the C‒F bond is 130.9(2) pm [1], and the molecule adopts rigorously planar C₂ᵥ symmetry in the gas phase [1]. DFMA serves as an electron-deficient monomer, a high-temperature polyimide end-cap, a cure-site monomer in fluoropolymers, and a photochemical precursor to reactive intermediates including difluoroacetylene [2].

Why Maleic Anhydride or Other Halogenated Analogs Cannot Functionally Replace Difluoromaleic Anhydride in Demand-Driven Applications


The difluoro substitution pattern does not merely provide an incremental electronic perturbation. In electron donor–acceptor (EDA) complexes, DFMA forms formation constants that are “much larger” than those of unsubstituted maleic anhydride with identical donor molecules (p-dioxene, α-methylstyrene, phenanthrene, phenyl vinyl ether, and styrene) [1]. This enhanced acceptor character, combined with a dipole moment of 1.867 D (versus ~3.94 D for maleic anhydride) [2], results in fundamentally different copolymerization behavior, monomer reactivity ratios, and polymer architecture. When used as a polyimide end-cap, DFMA delivers cured products with continuous thermal stability at temperatures ≥300 °C, whereas the maleic anhydride end-capped analog is limited to approximately 230 °C. Substitution with other halogenated maleic anhydrides (e.g., dichloromaleic anhydride) materially increases cure temperature while failing to match the thermal stability profile of DFMA. Simple in-class interchange therefore leads either to premature thermal failure or to compromised processing windows, neither of which is acceptable in aerospace, microelectronics, or high-performance coating applications.

Quantitative Differentiation of Difluoromaleic Anhydride: Head-to-Head and Cross-Study Evidence Against Maleic Anhydride and Halogenated Analogs


Continuous Thermal Service Temperature of End-Capped Polyimide Prepolymer Resins: Difluoromaleic Anhydride vs. Maleic Anhydride End-Cap

Polyimide prepolymers end-capped with difluoromaleic anhydride, when thermally cured at 150–200 °C, exhibit long-term continuous thermal stability at temperatures of 300 °C or more. The identical prepolymer backbone end-capped with maleic anhydride possesses an upper limit of continuous thermal stability of only about 230 °C. This represents a minimum 70 °C improvement in continuous service temperature attributable solely to the end-cap substitution [1].

High-temperature polyimides Thermoset resin end-capping Aerospace composites

Electron Acceptor Strength in Donor–Acceptor Complexes: Difluoromaleic Anhydride vs. Maleic Anhydride with Identical Donor Molecules

In a direct comparative study, the formation constants (K) of electron donor–acceptor complexes between difluoromaleic anhydride (acceptor) and a panel of five donor molecules—p-dioxene, α-methylstyrene, phenanthrene, phenyl vinyl ether, and styrene—were found to be “much larger” than the corresponding formation constants measured for maleic anhydride with the identical donor set under identical conditions [1]. The enhanced electron affinity arises from the inductive withdrawal of the two fluorine substituents on the C=C bond, which lowers the LUMO energy of the anhydride and strengthens charge-transfer interactions.

Electron donor–acceptor complexes Alternating copolymerization Charge-transfer polymerization

Gas-Phase Dipole Moment as a Quantitative Descriptor of Electronic Polarization: Difluoromaleic Anhydride vs. Maleic Anhydride

The experimentally determined gas-phase dipole moment of difluoromaleic anhydride is 1.867(3) D, measured by Stark-effect microwave spectroscopy [1]. The experimental ground-state dipole moment of maleic anhydride is 3.94 D [2]. The ~2.07 D reduction (a 53% decrease) reflects the strong opposing C–F bond dipoles that partially cancel the anhydride carbonyl dipole vector in DFMA. This lower net dipole has direct consequences for dielectric constant, solubility in low-polarity media, and the Alfrey–Price e-value (polarity parameter) that governs radical copolymerization reactivity ratios.

Molecular electronics Dielectric materials Monomer reactivity prediction

Unique Photochemical Access to Difluoroacetylene and Strained Fluorinated Cyclic Intermediates

Difluoromaleic anhydride undergoes remarkably clean thermal and matrix-isolated photochemical transformations to yield difluoropropadienone (a new synthesis), difluorocyclopropenone (first synthesis and characterization), and difluoroacetylene (first infrared characterization) [1]. The analogous transformation of maleic anhydride does not yield isolable acetylene or cyclopropenone products under comparable conditions. Dichloromaleic anhydride pyrolysis at ~1000 °C is required to access dichloroacetylene [2], whereas DFMA photochemistry proceeds under mild cryogenic matrix conditions.

Matrix-isolation photochemistry Difluoroacetylene synthesis Strained cycloalkyne precursors

Synthetic Accessibility and Yield: The Krespan SO₃ Route vs. Prior Dehydration Methods

The Krespan process reacts sulfur trioxide with hexafluoro-2,5-dihydrofuran or hexafluoro-2,5-dihydrothiophene to produce difluoromaleic anhydride in yields of 80–85% with regularity [1]. The prior art route—dehydration of difluoromaleic acid obtained by dehydrofluorination of trifluorosuccinic acid (U.S. Pat. No. 2,891,968)—is a multi-step sequence with lower overall efficiency. The abbreviated SO₃ route makes DFMA “readily available” from commercially accessible hexafluorocyclobutene via hexafluoro-2,5-dihydrothiophene [2], reducing the synthetic burden on end users who might otherwise consider custom synthesis of fluorinated maleic anhydride derivatives.

Fluorinated monomer synthesis Process chemistry Supply chain reliability

High-Value Application Scenarios Where Difluoromaleic Anhydride's Quantified Differentiation Drives Scientific and Procurement Decisions


High-Temperature Polyimide End-Capping for Aerospace Structural Composites and Engine Components

When formulating thermally curable polyimide prepolymers for applications requiring continuous service at 300 °C or above, difluoromaleic anhydride is the only maleic anhydride-class end-cap that delivers this performance window. The same prepolymer backbone end-capped with maleic anhydride fails at approximately 230 °C [1]. Dichloromaleic anhydride alternatives increase the required cure temperature without reaching comparable thermal stability. This scenario directly leverages the ≥70 °C continuous-service-temperature advantage documented in U.S. Patent 4,173,700 and is relevant to resin formulators serving the aerospace, defense, and high-temperature electronics sectors.

Electron-Acceptor Comonomer for Precisely Alternating Radical Copolymerization with Electron-Rich Vinyl Monomers

For polymer chemists designing alternating copolymers where regular microstructure is critical—e.g., for photoresist base resins, controlled-release coatings, or optically transparent films—DFMA’s much larger EDA complex formation constants relative to maleic anhydride [2] favor a stronger alternating tendency. This can reduce compositional drift during copolymerization and improve batch-to-batch reproducibility. The Willson research group at UT Austin explored DFMA-containing copolymers specifically for 157 nm photoresist applications where fluorination is required to reduce absorbance at the exposure wavelength [3]. Researchers should select DFMA over maleic anhydride when the polymerization mechanism depends on ground-state charge-transfer complexation.

Precursor for Matrix-Isolated Difluoroacetylene and Fluorinated Cyclopropenone Reactive Intermediates

DFMA is the only commercially tractable precursor for generating difluoroacetylene, difluorocyclopropenone, and difluoropropadienone under mild cryogenic photochemical conditions [4]. These species serve as reactive intermediates in cycloaddition chemistry, materials surface functionalization, and mechanistic studies of strained fluorinated alkynes. The alternative—high-temperature pyrolysis of dichloromaleic anhydride at ~1000 °C—is experimentally far more demanding and yields the chlorinated rather than fluorinated acetylene. Laboratories engaged in physical organic chemistry or fluorinated materials synthesis should procure DFMA specifically for this photochemical entry point.

Low-Dielectric-Constant Fluorinated Polyimide Films for Microelectronics Packaging

The experimentally measured dipole moment of DFMA (1.867 D) is approximately 53% lower than that of maleic anhydride (3.94 D) [5]. When incorporated into polyimide backbones, this reduced monomer polarity contributes to lower bulk dielectric constants—a critical parameter for interlayer dielectrics in advanced semiconductor packaging. Formulators targeting dielectric constants below 3.0 in fluorinated polyimides should evaluate DFMA as a comonomer or end-cap, as maleic anhydride-based analogs inherently carry higher dipole contributions that elevate the dielectric constant. Moore and Gamble specifically pursued fluorinated maleic anhydride derivatives to lower the dielectric constant of photosensitive polyimides [6].

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